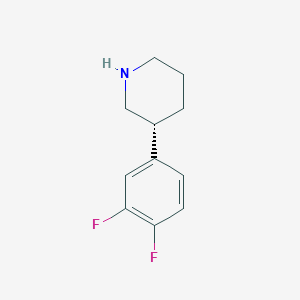

(R)-3-(3,4-Difluorophenyl)piperidine

Description

Significance of Chiral Nitrogenous Heterocycles in Contemporary Medicinal Chemistry Research

Chiral nitrogenous heterocycles are cornerstones of modern medicinal chemistry, with a significant percentage of pharmaceuticals featuring these structures. arizona.edu Their importance stems from their ability to form specific interactions with biological targets, which are themselves chiral. mdpi.com The introduction of a chiral center, such as in the piperidine (B6355638) ring, can profoundly influence a molecule's pharmacological profile. thieme-connect.com Enantiomers of a chiral drug can exhibit widely different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects. mdpi.comnih.gov This makes the development of enantiomerically pure substances a key focus in medicinal chemistry to enhance therapeutic selectivity and reduce potential side effects. mdpi.com

The Piperidine Scaffold as a Foundational Motif for Advanced Chemical Probes

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a highly prevalent scaffold in approved drugs and serves as a fundamental building block in drug discovery. thieme-connect.comnih.gov Its synthetic accessibility and the ability to introduce a wide range of substituents make it a versatile template for creating libraries of compounds with diverse biological activities. nih.gov Piperidine derivatives have been successfully developed for a multitude of therapeutic areas, acting as central nervous system modulators, analgesics, and anticancer agents, among others. arizona.edupainphysicianjournal.com The incorporation of the piperidine moiety can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net This makes the piperidine scaffold a valuable tool for the development of advanced chemical probes to investigate biological processes and for the discovery of new therapeutic agents. acs.orgnih.gov

Stereochemical Considerations and Enantiomeric Purity in (R)-3-(3,4-Difluorophenyl)piperidine Research

The "handedness," or chirality, of a molecule is a critical factor in its biological activity. mdpi.com For (R)-3-(3,4-Difluorophenyl)piperidine, the specific three-dimensional arrangement of atoms, defined by the (R)-configuration at the chiral center, is paramount. Enantiomers, being non-superimposable mirror images, can interact differently with chiral biological environments like enzymes and receptors. mdpi.com This can lead to significant variations in their pharmacological and toxicological profiles. mdpi.com

Ensuring high enantiomeric purity, or enantiomeric excess, is a crucial aspect of pharmaceutical research and development. numberanalytics.com The presence of the undesired (S)-enantiomer could potentially lead to reduced efficacy or off-target effects. numberanalytics.com Therefore, the synthesis and analysis of (R)-3-(3,4-Difluorophenyl)piperidine demand methods that can produce and verify a high degree of enantiomeric purity. ikmt.gov.allibretexts.org Techniques such as chiral high-performance liquid chromatography (HPLC) are often employed to resolve and quantify the enantiomers of chiral piperidine derivatives. nih.gov The certainty of potency and selectivity data for chiral drugs is directly linked to their enantiomeric purity. nih.gov

Overview of Current Academic Research Trajectories for (R)-3-(3,4-Difluorophenyl)piperidine

Current research involving the (R)-3-(3,4-Difluorophenyl)piperidine scaffold is primarily focused on its application in medicinal chemistry as a key intermediate for the synthesis of bioactive molecules. The 3-phenylpiperidine (B1330008) moiety is a recognized pharmacophore, and the introduction of difluoro-substituents on the phenyl ring can significantly modulate properties such as metabolic stability and receptor binding affinity. chemrxiv.orgacs.org

Recent synthetic efforts have focused on developing efficient and stereoselective methods to access chiral 3-phenylpiperidines. google.commdpi.com For instance, palladium-catalyzed hydrogenation has been explored for the synthesis of highly valuable fluorinated piperidines. mdpi.com The strategic incorporation of fluorine atoms is a common tactic in medicinal chemistry to enhance pharmacokinetic properties. acs.org

Research has also explored the synthesis of various substituted piperidines, including those with difluoro-groups, as potential therapeutic agents. nih.govnih.gov For example, a series of 4,4-difluoropiperidine (B1302736) derivatives have been investigated as potent and selective antagonists for the dopamine (B1211576) D4 receptor. nih.gov While specific research directly on (R)-3-(3,4-Difluorophenyl)piperidine is often part of larger drug discovery programs and may not always be published in isolation, the available literature points towards its utility as a valuable building block in the creation of novel chemical entities with potential therapeutic applications.

Asymmetric Synthesis of the (R)-3-(3,4-Difluorophenyl)piperidine Scaffold

The construction of the chiral 3-arylpiperidine scaffold, such as that in (R)-3-(3,4-Difluorophenyl)piperidine, presents a significant synthetic challenge. Achieving high levels of enantioselectivity requires precise control over the formation of the stereogenic center at the C3 position of the piperidine ring. Various asymmetric strategies have been developed to address this, broadly categorized into catalytic, auxiliary-mediated, and enzymatic methods.

Enantioselective Catalysis in the Construction of Chiral Piperidines

Enantioselective catalysis offers an efficient route to chiral piperidines by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Transition-metal catalysis has been particularly successful in this regard.

A prominent method involves the rhodium-catalyzed asymmetric arylative cyclization or cross-coupling. For instance, a highly regio- and enantioselective Rh-catalyzed carbometalation of a dihydropyridine intermediate can furnish 3-substituted tetrahydropyridines, which are then reduced to the corresponding piperidines. acs.org This approach has been used in the formal syntheses of clinically relevant molecules like Preclamol and Niraparib. nih.govacs.org The key step is an asymmetric reductive Heck reaction between an arylboronic acid (such as 3,4-difluorophenylboronic acid) and a protected pyridine derivative. nih.govsnnu.edu.cn The choice of the chiral ligand is critical for achieving high enantioselectivity.

Another strategy is the catalytic desymmetrization of N-protected piperidines via an enantioselective C(sp³)–H bond oxidation. chemrxiv.org This method uses a manganese catalyst to generate chiral N,O-acetals from readily available piperidine derivatives with excellent enantioselectivity (up to 98% ee). chemrxiv.org These intermediates can then be converted to a range of substituted piperidines through stereoretentive transformations. chemrxiv.org

| Catalytic System | Substrate Type | Key Transformation | Typical Enantioselectivity (ee) | Reference |

| Rhodium / Chiral Diene Ligand | Pyridine derivative + Arylboronic acid | Asymmetric Reductive Heck Reaction | High | nih.govacs.org |

| Manganese / Chiral Amino Acid Coligand | N-protected Piperidine | Enantioselective α-C(sp³)–H Oxidation | Up to 98% | chemrxiv.org |

| Rhodium / C1-Symmetric Diene Ligand | Nitrogen-tethered alkyne-enoate | Asymmetric Arylative Cyclization | Up to 92% | organic-chemistry.org |

Chiral Auxiliary-Mediated Approaches to 3-Substituted Piperidines

Chiral auxiliary-mediated synthesis involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed. This method is often robust and predictable.

For the synthesis of 3-substituted piperidines, a carbohydrate-based chiral auxiliary can be employed. In one approach, 2-pyridone is N-galactosylated, and the resulting intermediate undergoes a highly regio- and stereoselective nucleophilic addition. researchgate.net Subsequent reactions, such as electrophilic additions to the corresponding amide enolates, allow for the stereoselective introduction of substituents at the 3-position of the piperidin-2-one core. researchgate.net This piperidinone can then be reduced to the desired 3-substituted piperidine. The bulky carbohydrate auxiliary effectively shields one face of the molecule, directing the approach of reagents and controlling the stereochemistry.

Another example involves the use of N-tert-butanesulfinyl groups in cycloaddition reactions to produce densely substituted chiral pyrrolidines, a strategy whose principles can be extended to piperidine synthesis. acs.org The sulfinyl group acts as a powerful chiral director, and its facile removal makes it a practical auxiliary. acs.org

| Chiral Auxiliary | Key Intermediate | Reaction Type | Stereochemical Control | Reference |

| Galactose Derivative | N-Galactosyl-piperidone | Nucleophilic/Electrophilic Addition | High diastereoselectivity | researchgate.net |

| N-tert-Butanesulfinyl Group | N-tert-Butanesulfinylimine | Cycloaddition | High diastereoselectivity | acs.org |

Chemoenzymatic Synthesis Strategies for Enantiomerically Pure (R)-3-(3,4-Difluorophenyl)piperidine

Chemoenzymatic strategies combine the versatility of chemical synthesis with the high selectivity of biocatalysis. For the synthesis of chiral piperidines, a powerful approach is the asymmetric dearomatization of pyridines. nih.gov

This strategy typically involves a chemical step to activate the pyridine ring, for example, by N-alkylation and partial reduction to an N-substituted tetrahydropyridine (THP). This THP intermediate is then subjected to a stereoselective enzymatic reduction. A one-pot cascade using an amine oxidase and an ene-imine reductase (EneIRED) can convert the THP into a stereo-defined 3-substituted piperidine with high enantiomeric excess (ee). nih.gov This method has been applied to the synthesis of several active pharmaceutical ingredients, demonstrating its scalability and efficiency. nih.gov To synthesize (R)-3-(3,4-Difluorophenyl)piperidine, this would involve starting with 3-(3,4-difluorophenyl)pyridine.

A related approach employs transaminases. A nitrogen-protected 3-piperidone can be converted into the corresponding (R)-3-amino-piperidine derivative via a transaminase-catalyzed reaction. google.com While this provides a 3-amino-piperidine, the underlying principle of using enzymes for the stereoselective synthesis of chiral piperidines is demonstrated.

| Enzymatic Step | Key Intermediate | Starting Material | Product | Enantiomeric Excess (ee) | Reference |

| Ene-Imine Reductase (EneIRED) | N-Substituted Tetrahydropyridine | Activated Pyridine Derivative | Chiral 3-Substituted Piperidine | ≥92-99% | nih.gov |

| ω-Transaminase | N-Protected 3-Piperidone | N-Protected 3-Piperidone | (R)-N-Protected 3-Aminopiperidine | >90% | google.com |

Retrosynthetic Analysis of (R)-3-(3,4-Difluorophenyl)piperidine and Precursor Identification

Retrosynthetic analysis is a method for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. illinois.edu For (R)-3-(3,4-Difluorophenyl)piperidine, several retrosynthetic disconnections can be envisioned based on the synthetic strategies discussed.

Pathway A (Aryl-Piperidine Bond Formation): The most direct disconnection is the bond between the 3,4-difluorophenyl ring and the piperidine C3 carbon. This leads to a chiral, N-protected 3-halopiperidine or a related electrophile and a 3,4-difluorophenyl organometallic reagent (e.g., Grignard or organolithium). The challenge in this forward synthesis is controlling the stereochemistry during the coupling reaction.

Pathway B (Pyridine Dearomatization): Based on modern catalytic and chemoenzymatic methods, a more effective retrosynthetic approach involves identifying the corresponding pyridine derivative as the key precursor. The target molecule can be seen as arising from the stereoselective reduction of 3-(3,4-difluorophenyl)pyridine. This precursor is readily accessible through standard cross-coupling reactions (e.g., Suzuki coupling between 3-bromopyridine and 3,4-difluorophenylboronic acid).

Pathway C (Piperidine Ring Cyclization): A third approach involves disconnecting the piperidine ring itself. This could lead to a linear precursor, such as a δ-amino aldehyde or ketone, which would undergo an intramolecular cyclization. For example, a precursor could be derived from a Mannich-type reaction, which assembles the piperidine ring in a stereocontrolled fashion. rsc.org

Pathway B is often the most efficient for accessing this specific target, as it leverages powerful asymmetric dearomatization techniques.

| Retrosynthetic Pathway | Key Disconnection | Key Precursors | Associated Synthetic Strategy |

| A | C3-Aryl Bond | Chiral N-protected 3-halopiperidine + 3,4-Difluorophenyl organometallic | Nucleophilic Substitution / Cross-Coupling |

| B | Piperidine Ring (conceptual) | 3-(3,4-Difluorophenyl)pyridine | Asymmetric Hydrogenation / Chemoenzymatic Dearomatization |

| C | N1-C2 and C5-C6 Bonds | Linear δ-amino carbonyl compound | Intramolecular Cyclization / Mannich Reaction |

Total Synthesis Pathways for (R)-3-(3,4-Difluorophenyl)piperidine

Based on the retrosynthetic analysis, a robust total synthesis can be designed. A highly effective pathway follows the dearomatization strategy, combining chemical and catalytic steps. A general and powerful three-step process has been reported for a wide variety of enantioenriched 3-piperidines. nih.govacs.orgsnnu.edu.cn

Proposed Synthetic Pathway:

Preparation of Precursor: The synthesis begins with the preparation of 3-(3,4-difluorophenyl)pyridine. This can be accomplished via a Suzuki coupling reaction between 3-bromopyridine and 3,4-difluorophenylboronic acid, using a palladium catalyst.

Partial Reduction and Activation: The resulting pyridine is then activated and partially reduced. This is typically done by forming a pyridinium salt (e.g., with an acyl or chloroformate reagent) followed by reduction with a mild hydride source like sodium borohydride to yield an N-protected 1,2,3,6-tetrahydropyridine derivative.

Asymmetric Arylation/Reduction: This key intermediate is then subjected to an enantioselective reaction.

Catalytic Route: A rhodium-catalyzed asymmetric reductive Heck reaction introduces the aryl group and sets the stereocenter, followed by a final reduction (e.g., hydrogenation) to saturate the ring and yield the N-protected (R)-3-(3,4-Difluorophenyl)piperidine. nih.govacs.org

Chemoenzymatic Route: Alternatively, the tetrahydropyridine intermediate is subjected to a biocatalytic reduction using a specific ene-imine reductase (EneIRED) enzyme that selectively produces the (R)-enantiomer. nih.gov

Deprotection: The final step involves the removal of the nitrogen protecting group (e.g., Boc or Cbz group) under standard conditions (e.g., acidolysis or hydrogenolysis) to afford the target compound, (R)-3-(3,4-Difluorophenyl)piperidine.

Stepwise Reaction Sequences and Reaction Condition Optimization

The success of the total synthesis relies on the careful optimization of each reaction step to maximize yield and stereoselectivity. researchgate.netnih.gov

For the key asymmetric step, optimization is crucial. In the rhodium-catalyzed reductive Heck reaction , several factors are tuned:

Chiral Ligand: The choice of the chiral phosphine or diene ligand is the most critical parameter for achieving high enantioselectivity.

Rhodium Precursor: Different rhodium sources can affect catalytic activity.

Solvent: The polarity and coordinating ability of the solvent can influence both the rate and selectivity of the reaction.

Temperature: Lower temperatures often lead to higher enantioselectivity, though at the expense of reaction time.

In the chemoenzymatic approach , optimization involves:

Enzyme Selection: Screening a library of EneIREDs is necessary to identify the enzyme that gives the highest conversion and enantioselectivity for the specific tetrahydropyridine substrate.

Cofactor Recycling: An efficient system for recycling the nicotinamide cofactor (NADH or NADPH) is required for the process to be economically viable on a larger scale.

Reaction Conditions: Parameters such as pH, temperature, buffer composition, and substrate concentration must be optimized for the specific enzyme used.

| Step | Reaction | Reagents and Conditions | Key Optimization Parameters |

| 1 | Suzuki Coupling | 3-Bromopyridine, 3,4-Difluorophenylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., Toluene/H₂O) | Catalyst loading, base, temperature |

| 2 | Pyridine Activation & Partial Reduction | 1) Phenyl chloroformate; 2) NaBH₄, MeOH | Reducing agent, temperature control |

| 3 | Asymmetric Rh-Catalyzed Reaction | Rh catalyst, chiral ligand (e.g., (R)-BINAP), H₂ (for subsequent reduction) | Ligand choice, pressure, temperature, solvent |

| 3' | Chemoenzymatic Reduction (Alternative) | EneIRED enzyme, glucose/GDH for cofactor recycling, buffer | Enzyme selection, pH, temperature |

| 4 | N-Deprotection (if Boc-protected) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane | Acid concentration, reaction time |

An exploration of the synthetic and functionalization strategies for the chiral scaffold (R)-3-(3,4-Difluorophenyl)piperidine reveals a landscape of advanced chemical methodologies. This article delves into the precise techniques used to control stereochemistry during its synthesis and the subsequent strategies for its derivatization, providing a focused overview of the chemical personala of this significant compound.

Structure

3D Structure

Properties

Molecular Formula |

C11H13F2N |

|---|---|

Molecular Weight |

197.22 g/mol |

IUPAC Name |

(3R)-3-(3,4-difluorophenyl)piperidine |

InChI |

InChI=1S/C11H13F2N/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2/t9-/m0/s1 |

InChI Key |

XFGMGVZQXXIXGX-VIFPVBQESA-N |

Isomeric SMILES |

C1C[C@@H](CNC1)C2=CC(=C(C=C2)F)F |

Canonical SMILES |

C1CC(CNC1)C2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Advanced Analytical and Spectroscopic Characterization of R 3 3,4 Difluorophenyl Piperidine

Chiral Chromatographic Methods for Enantiomeric Excess Determination

The separation of enantiomers is a critical task in the analysis of chiral compounds. nih.gov Chiral chromatography is the benchmark for quantifying the enantiomeric excess (ee) of a sample, ensuring that the desired (R)-enantiomer is present in the required purity. nih.govgcms.cz

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. mdpi.commdpi.com The development of a robust HPLC method for (R)-3-(3,4-Difluorophenyl)piperidine involves selecting an appropriate chiral stationary phase (CSP) and optimizing the mobile phase composition to achieve baseline separation of the (R) and (S) enantiomers. sigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are often highly effective for resolving a wide range of chiral compounds, including phenylpiperidine derivatives. mdpi.commdpi.comnih.gov Columns like Chiralcel® OD and Chiralpak® IB have demonstrated success in separating structurally similar molecules. mdpi.comnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

For a compound like (R)-3-(3,4-Difluorophenyl)piperidine, which contains a basic secondary amine, method development may explore normal-phase, reversed-phase, or polar organic modes. sigmaaldrich.com Additives such as diethylamine (B46881) or triethylamine (B128534) are often included in the mobile phase to improve peak shape and prevent tailing by masking residual silanol (B1196071) groups on the silica (B1680970) support. Detection is typically accomplished using a UV detector, as the difluorophenyl group provides a suitable chromophore. nih.gov

Table 1: Illustrative Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Rt (S)-enantiomer | ~8.5 min |

| Expected Rt (R)-enantiomer | ~9.8 min |

| Resolution (Rs) | > 2.0 |

Gas chromatography (GC) on a chiral stationary phase offers another excellent method for enantiomeric separation, often providing high resolution and short analysis times. nih.govuni-muenchen.de For polar compounds with active hydrogen atoms, such as the secondary amine in (R)-3-(3,4-Difluorophenyl)piperidine, derivatization is typically required prior to analysis. sigmaaldrich.com This step involves converting the amine into a less polar, more volatile derivative, for instance, by acylation with trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.com This process not only improves chromatographic performance by reducing peak tailing but can also enhance enantioselectivity. sigmaaldrich.com

The most common CSPs for chiral GC are based on cyclodextrin (B1172386) derivatives. nih.govresearchgate.net These selectors, such as permethylated beta-cyclodextrin, create a chiral cavity into which one enantiomer fits preferentially, leading to differential retention and separation. gcms.czresearchgate.net The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for optimizing the separation. researchgate.net

Table 2: Representative Chiral GC Method Parameters

| Parameter | Value |

| Derivatization Reagent | Trifluoroacetic Anhydride (TFAA) |

| Column | Chiraldex® G-TA (Trifluoroacetyl-gamma-cyclodextrin) |

| Dimensions | 30 m x 0.25 mm, 0.12 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

Spectroscopic Elucidation of Molecular Structure and Absolute Configuration

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and stereochemistry of (R)-3-(3,4-Difluorophenyl)piperidine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure and stereochemistry of the molecule. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments is employed for a complete assignment.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms. hmdb.ca The aromatic region would display complex multiplets for the three protons on the difluorophenyl ring. The piperidine (B6355638) ring protons would appear in the aliphatic region, with their chemical shifts and multiplicities providing information about their environment and coupling to adjacent protons. chemicalbook.com

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. rsc.org The spectrum would show distinct signals for the six carbons of the aromatic ring (with characteristic C-F coupling) and the five carbons of the piperidine ring. rsc.org

¹⁹F NMR: The fluorine NMR spectrum is particularly informative, showing signals for the two non-equivalent fluorine atoms on the aromatic ring. acs.org The chemical shifts and coupling constants (¹⁹F-¹⁹F and ¹⁹F-¹H) are diagnostic for the 3,4-disubstitution pattern. rsc.orgresearchgate.net

2D NMR: Techniques such as COSY (Correlation Spectroscopy) establish H-H couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached and long-range carbons, respectively. Most crucially, the Nuclear Overhauser Effect (NOE) experiment, typically a 2D NOESY (Nuclear Overhauser Effect Spectroscopy), provides information about the spatial proximity of protons. nsf.gov For (R)-3-(3,4-Difluorophenyl)piperidine, NOE correlations between the proton at C3 and specific protons on the piperidine ring can help establish the relative stereochemistry, confirming whether the phenyl group is in an axial or equatorial position. nsf.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Piperidine Ring | ||

| C2 | 2.6-3.2 (m) | ~46 |

| C3 | 2.9-3.4 (m) | ~42 |

| C4 | 1.6-2.0 (m) | ~29 |

| C5 | 1.7-2.1 (m) | ~25 |

| C6 | 2.5-3.0 (m) | ~52 |

| NH | 1.5-2.5 (br s) | - |

| Difluorophenyl Ring | ||

| C1' | - | ~140 (d) |

| C2' | 6.9-7.2 (m) | ~115 (d, J_CF) |

| C3' | - | ~149 (dd, J_CF) |

| C4' | - | ~149 (dd, J_CF) |

| C5' | 6.9-7.2 (m) | ~117 (d, J_CF) |

| C6' | 6.9-7.2 (m) | ~124 (dd, J_CF) |

Note: Shifts are estimates. Multiplicity (d, dd) for carbons indicates coupling to fluorine.

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to study its fragmentation pattern, which can provide structural confirmation.

High-Resolution Mass Spectrometry (HRMS): Using a technique like electrospray ionization (ESI), HRMS provides a highly accurate mass measurement of the protonated molecular ion, [M+H]⁺. This allows for the unambiguous determination of the elemental formula (C₁₁H₁₄F₂N⁺ for the protonated molecule), confirming the identity of the compound.

Fragmentation Analysis: In tandem MS (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. nih.gov For 3-arylpiperidines, a characteristic fragmentation pathway is alpha-cleavage, which involves the breaking of bonds adjacent to the nitrogen atom within the piperidine ring. libretexts.orgmdpi.com Another likely fragmentation is the cleavage of the C-C bond between the piperidine ring and the difluorophenyl group. The resulting fragmentation pattern serves as a fingerprint for the molecule's structure. researchgate.net

Table 4: Expected High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₁₁H₁₄F₂N⁺ | 198.1094 | 198.1092 |

| [M-C₆H₃F₂]⁺ | C₅H₁₀N⁺ | 84.0813 | 84.0811 |

| [C₆H₄F₂]⁺ | C₆H₄F₂⁺ | 114.0281 | 114.0279 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing confirmation of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of (R)-3-(3,4-Difluorophenyl)piperidine would display characteristic absorption bands. researchgate.net Key expected signals include a moderate N-H stretching vibration around 3300-3400 cm⁻¹ for the secondary amine, aliphatic C-H stretching just below 3000 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and C=C ring stretching vibrations in the 1500-1600 cm⁻¹ region. nist.govchemicalbook.com Most notably, strong C-F stretching bands, characteristic of fluorinated aromatic compounds, would be prominent in the 1100-1300 cm⁻¹ region. capes.gov.br

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to strong Raman signals. The C-F stretching vibrations are also typically Raman active. capes.gov.br

Table 5: Key Vibrational Frequencies and Assignments

| Frequency Range (cm⁻¹) | Assignment | Technique |

| 3300 - 3400 | N-H Stretch (secondary amine) | IR |

| 3000 - 3100 | Aromatic C-H Stretch | IR, Raman |

| 2850 - 2960 | Aliphatic C-H Stretch | IR, Raman |

| 1580 - 1610 | Aromatic C=C Stretch | IR, Raman |

| 1500 - 1520 | Aromatic C=C Stretch | IR, Raman |

| 1450 - 1500 | CH₂ Scissoring | IR |

| 1100 - 1300 | C-F Stretch | IR, Raman (Strong) |

X-ray Crystallography for Single Crystal Structure Determination and Absolute Configuration Assignment

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid at the atomic level. This powerful technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is crucial for establishing the absolute configuration of chiral centers.

For a molecule like (R)-3-(3,4-Difluorophenyl)piperidine, obtaining a single crystal suitable for X-ray diffraction analysis is the first critical step. The process involves irradiating the crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The arrangement and intensity of the diffracted spots are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice.

The assignment of the absolute configuration (R or S) is typically achieved using anomalous dispersion, often referred to as the Flack method. When the crystal contains atoms that scatter X-rays anomalously, the diffraction data can be used to determine the absolute stereochemistry of the molecule without the need for a reference chiral center.

Table 1: Illustrative Crystallographic Data for Related Piperidine Compounds This table presents data from structurally related compounds to illustrate the typical parameters obtained from a single crystal X-ray diffraction study, as specific data for (R)-3-(3,4-Difluorophenyl)piperidine was not found in the reviewed sources.

| Parameter | Example Compound 1: 3-butyl-2,6-bis-(4-fluoro-phenyl)piperidin-4-one nih.gov | Example Compound 2: 1-[1-(...)-2-phenylethyl]pyrrolidin-1-ium chloride iucr.org |

|---|---|---|

| Chemical Formula | C₂₁H₂₃F₂NO | C₁₈H₂₀F₂N⁺·Cl⁻ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Piperidine Ring Conformation | Chair | Envelope (for pyrrolidine (B122466) ring) |

| Key Interactions | N-H⋯O and C-H⋯F hydrogen bonds | N-H⋯Cl hydrogen bonds, C-H⋯π interactions |

Hyphenated Techniques for Comprehensive Analysis of (R)-3-(3,4-Difluorophenyl)piperidine

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of chemical compounds in complex mixtures. ajpaonline.comnih.gov These techniques offer enhanced sensitivity, selectivity, and structural elucidation capabilities compared to standalone methods. longdom.org For (R)-3-(3,4-Difluorophenyl)piperidine, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for separating the target compound from impurities, starting materials, and by-products, followed by its highly sensitive and selective detection. longdom.org The liquid chromatograph separates components of a mixture, which are then introduced into the mass spectrometer for ionization and analysis based on their mass-to-charge ratio (m/z). longdom.org LC-MS/MS, or tandem mass spectrometry, can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which is useful for confirming the identity of the compound and characterizing any potential metabolites or degradants. iosrjournals.org For fluorinated compounds like (R)-3-(3,4-Difluorophenyl)piperidine, specialized chromatography columns, such as those with pentafluorophenylpropyl (PFPP) stationary phases, can offer unique retention mechanisms and improved separation. omicsonline.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is suitable for volatile and thermally stable compounds. While (R)-3-(3,4-Difluorophenyl)piperidine may require derivatization to increase its volatility, GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be used for identification by comparison to spectral libraries. Studies on related piperazine (B1678402) derivatives have demonstrated the utility of GC-MS in metabolic and toxicological analyses. nih.gov

Other relevant hyphenated techniques include LC-NMR, which directly couples liquid chromatography with Nuclear Magnetic Resonance spectroscopy, allowing for the unambiguous structure determination of separated components. researchgate.net

Table 2: Application of Hyphenated Techniques in the Analysis of (R)-3-(3,4-Difluorophenyl)piperidine

| Technique | Separation Principle | Detection Principle | Primary Application |

|---|---|---|---|

| LC-MS | Differential partitioning between a liquid mobile phase and a solid stationary phase. longdom.org | Measures the mass-to-charge ratio (m/z) of ionized molecules. longdom.org | Purity assessment, impurity profiling, quantitative analysis, and metabolite identification. lcms.czsemanticscholar.orgrhhz.net |

| GC-MS | Differential partitioning between a gaseous mobile phase and a stationary phase based on volatility and polarity. nih.gov | Measures the m/z of ionized molecules and their fragments. nih.gov | Analysis of volatile impurities, metabolic profiling (with derivatization), and identification in various matrices. nih.gov |

| LC-NMR | Same as LC-MS. | Provides detailed structural information based on the magnetic properties of atomic nuclei. researchgate.net | Unambiguous structure elucidation of impurities or metabolites without the need for isolation. nih.gov |

Computational Chemistry and in Silico Modeling of R 3 3,4 Difluorophenyl Piperidine

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of (R)-3-(3,4-difluorophenyl)piperidine. These methods model the electronic structure of the molecule with high accuracy, offering predictions of its geometry, energy, and reactivity.

Density Functional Theory (DFT) is a powerful QM method used to investigate the conformational energetics of flexible molecules like (R)-3-(3,4-difluorophenyl)piperidine. The piperidine (B6355638) ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. Furthermore, the 3,4-difluorophenyl substituent can be positioned in either an axial or equatorial orientation relative to the piperidine ring.

Studies on similar 3-phenylpiperidine (B1330008) structures show that the equatorial conformer is generally more stable due to reduced steric hindrance (1,3-diaxial interactions) compared to the axial conformer. nih.gov However, the energetic difference can be small, often within a few kcal/mol. DFT calculations can precisely quantify this energy gap (ΔE), providing a statistical prediction of the conformational population at equilibrium. acs.org

Table 1: Representative DFT-Calculated Relative Energies for Phenylpiperidine Conformers This table illustrates the typical energetic differences calculated for axial and equatorial conformers of a 3-phenylpiperidine derivative using DFT methods. The exact values for (R)-3-(3,4-Difluorophenyl)piperidine would require specific calculations.

| Conformer | Basis Set | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Equatorial | 6-31G* | 0.00 (Reference) |

| Axial | 6-31G* | +2.5 |

| Equatorial | cc-pVDZ | 0.00 (Reference) |

Ab initio calculations, which are based on first principles without empirical parameters, provide highly accurate predictions of molecular properties. For (R)-3-(3,4-difluorophenyl)piperidine, these calculations can determine:

Molecular Orbitals: The distribution and energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO-LUMO energy gap helps to characterize the molecule's chemical stability and its propensity to engage in electronic transitions.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals regions of positive and negative charge. This is crucial for understanding non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are vital for receptor binding. The electron-withdrawing nature of the two fluorine atoms creates a distinct electrostatic profile on the phenyl ring.

Dipole Moment: Ab initio methods can precisely calculate the magnitude and orientation of the molecular dipole moment, a property significantly influenced by the polar C-F bonds. researchgate.net This affects the molecule's solubility and its ability to interact with polar environments, such as a receptor's binding pocket.

Molecular Modeling and Dynamics Simulations of (R)-3-(3,4-Difluorophenyl)piperidine and its Interactions

While QM methods excel at describing the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to explore its behavior in a biological context, such as its interaction with a protein target.

This analysis identifies all low-energy conformations and the energy barriers that separate them. The results are critical for understanding which shapes the molecule is likely to adopt when approaching and binding to a receptor. A molecule that can easily adopt a receptor-compatible conformation (a "bioactive conformation") is more likely to be a potent ligand. Studies on related piperidine structures have successfully used these methods to relate conformational preferences to biological activity. nih.govmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For (R)-3-(3,4-difluorophenyl)piperidine, the primary target of interest is often the dopamine (B1211576) D2 or D3 receptor. nih.govresearchgate.net

In a typical docking study:

A high-resolution 3D structure of the target receptor (often obtained from X-ray crystallography or cryo-electron microscopy) is used. mdpi.com

The (R)-3-(3,4-difluorophenyl)piperidine molecule is placed into the receptor's binding site.

A scoring function is used to evaluate thousands of possible binding poses, estimating the binding affinity for each.

The results predict the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds between the piperidine nitrogen and receptor residues (e.g., Aspartate) and hydrophobic or aromatic interactions involving the difluorophenyl ring. researchgate.net Docking studies on related dopamine receptor agonists have been crucial in explaining their binding mechanisms. nih.gov

Table 2: Illustrative Molecular Docking Results for a Phenylpiperidine Ligand at the Dopamine D3 Receptor This table provides an example of the kind of data generated in a molecular docking study. It shows the predicted binding energy and key interacting residues. The specific interactions for (R)-3-(3,4-Difluorophenyl)piperidine would depend on its precise docking pose.

| Ligand | Receptor (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Phenylpiperidine Analog | 3PBL (Dopamine D3) | -9.5 | Asp110, Ser192, Phe346 |

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. rsc.org An MD simulation calculates the forces between all atoms in the system (ligand, receptor, and surrounding water molecules) and uses them to predict their movements over a period of nanoseconds or microseconds.

For the (R)-3-(3,4-difluorophenyl)piperidine-receptor complex, MD simulations can:

Assess Stability: Confirm whether the binding pose predicted by docking is stable over time.

Identify Key Interactions: Reveal which specific atomic interactions (e.g., hydrogen bonds, water bridges) are most persistent and therefore most important for binding.

Reveal Conformational Changes: Show how the ligand and receptor might adjust their shapes to achieve an optimal fit.

These simulations provide a more realistic and detailed understanding of the binding event, validating the docking results and offering crucial insights into the determinants of ligand affinity and efficacy. semanticscholar.orgrsc.org

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Chemoinformatics and QSAR studies are powerful computational tools that correlate the chemical structure of a compound with its biological activity. These methods are instrumental in understanding the structural requirements for a desired pharmacological effect and in predicting the activity of novel, unsynthesized molecules.

The structure-activity relationship (SAR) for derivatives of (R)-3-(3,4-Difluorophenyl)piperidine is a critical area of investigation to understand how modifications to its chemical scaffold influence its biological activity, particularly its affinity for dopamine receptors. While specific and extensive SAR studies on a wide range of (R)-3-(3,4-Difluorophenyl)piperidine derivatives are not abundantly available in the public domain, general principles can be inferred from studies on broader classes of phenylpiperidine derivatives. nih.govnih.gov

The 3-phenylpiperidine moiety is recognized as a crucial pharmacophore for potent and selective interaction with dopamine autoreceptors. nih.gov The nature and position of substituents on both the phenyl ring and the piperidine nitrogen are known to significantly modulate activity. nih.gov

For the phenyl ring, the presence and positioning of electron-withdrawing groups, such as fluorine atoms, are of particular importance. The 3,4-difluoro substitution pattern in (R)-3-(3,4-Difluorophenyl)piperidine is thought to play a significant role in its pharmacological profile. Fluorine atoms can influence the molecule's lipophilicity, metabolic stability, and electronic properties, which in turn affect its binding affinity and selectivity for its target receptors.

Modifications at the piperidine nitrogen are also a key determinant of activity. The size, shape, and basicity of the substituent at this position can dramatically alter the compound's interaction with the receptor binding pocket.

A hypothetical SAR exploration for derivatives of (R)-3-(3,4-Difluorophenyl)piperidine could involve the systematic modification of these key structural features. The following table outlines potential modifications and their expected impact on activity, based on general knowledge of phenylpiperidine SAR.

| Modification Site | Structural Variation | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| Phenyl Ring | Alteration of fluorine substitution pattern (e.g., 2,4-difluoro, 3,5-difluoro) | Likely to alter binding affinity and selectivity. | Changes in the electronic distribution and steric profile of the phenyl ring can affect interactions with receptor residues. |

| Phenyl Ring | Replacement of fluorine with other halogens (Cl, Br) | May increase lipophilicity and could either enhance or decrease binding depending on the specific receptor interactions. | Halogen bonding and steric bulk are important factors in ligand-receptor binding. |

| Piperidine Nitrogen | Introduction of various alkyl or aryl substituents | Significant impact on potency and selectivity. | The N-substituent often occupies a specific sub-pocket within the receptor, and its properties are critical for optimal binding. nih.gov |

| Piperidine Ring | Introduction of substituents at other positions | Could introduce steric hindrance or provide additional interaction points, thus modifying activity. | Maintaining the piperidine ring conformation is often crucial for activity. |

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. For (S)-phenylpiperidines, which are structurally related to the compound of interest, QSAR analyses have been performed to understand their activity as dopamine antagonists. nih.gov These studies highlight the importance of specific molecular descriptors in predicting biological activity.

A QSAR analysis for a series of substituted (S)-phenylpiperidines revealed that lipophilicity (expressed as ClogP) and steric parameters (such as Verloop's sterimol parameters L and B1) play a significant role in their dopamine antagonist activity. nih.gov In some cases, electronic effects also contribute significantly to the model. nih.gov

Based on these findings, a predictive QSAR model for a hypothetical series of (R)-3-(3,4-Difluorophenyl)piperidine derivatives could be developed. This would involve synthesizing a library of analogs with systematic variations and measuring their in vitro activity (e.g., binding affinity to a specific dopamine receptor subtype). The next step would be to calculate a range of molecular descriptors for each analog. These descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). The difluoro substitution on the phenyl ring significantly influences these properties.

Steric Descriptors: These relate to the size and shape of the molecule and its substituents, including molecular volume, surface area, and specific steric parameters for substituents.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with logP being the most common descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atom connectivity and branching.

Once the descriptors and activity data are obtained, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) can be used to generate a QSAR equation. A hypothetical QSAR model for (R)-3-(3,4-Difluorophenyl)piperidine derivatives might take the following form:

pIC₅₀ = β₀ + β₁(ClogP) + β₂(L) + β₃(σ) + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, ClogP represents lipophilicity, L is a steric parameter, and σ is an electronic parameter. The coefficients (β) would be determined by the regression analysis.

The following table presents a hypothetical dataset that could be used to generate such a QSAR model.

| Compound | R-group on Piperidine-N | pIC₅₀ (Hypothetical) | ClogP (Calculated) | Molecular Weight (Calculated) | Topological Polar Surface Area (Calculated) |

|---|---|---|---|---|---|

| 1 | -H | 6.5 | 2.8 | 197.22 | 12.47 |

| 2 | -CH₃ | 7.1 | 3.2 | 211.25 | 12.47 |

| 3 | -C₂H₅ | 7.5 | 3.6 | 225.28 | 12.47 |

| 4 | -n-C₃H₇ | 7.8 | 4.0 | 239.30 | 12.47 |

| 5 | -Phenyl | 6.9 | 4.5 | 273.32 | 12.47 |

A robust QSAR model would be internally and externally validated to ensure its predictive power for new, untested analogs.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches for (R)-3-(3,4-Difluorophenyl)piperidine Analogues

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. For (R)-3-(3,4-Difluorophenyl)piperidine and its analogs, pharmacophore models can be developed based on the structures of known active compounds, even in the absence of a receptor structure.

A plausible pharmacophore model for dopamine receptor agonists, which could be relevant for (R)-3-(3,4-Difluorophenyl)piperidine, typically includes several key features:

Aromatic Ring (AR): The 3,4-difluorophenyl group serves as a crucial aromatic feature, likely involved in π-π stacking or hydrophobic interactions with aromatic residues in the receptor binding site.

Hydrophobic Group (HY): The piperidine ring itself, or substituents on it, can contribute to hydrophobic interactions within the receptor.

Hydrogen Bond Acceptor (HBA): The fluorine atoms on the phenyl ring can act as weak hydrogen bond acceptors.

Positive Ionizable (PI) / Cationic Center: The piperidine nitrogen, which is protonated at physiological pH, provides a critical positive charge that typically interacts with an acidic residue (e.g., aspartate) in the receptor.

The spatial arrangement of these features is critical for activity. The distances and angles between these pharmacophoric points define the three-dimensional query that can be used to screen virtual compound libraries for new potential ligands.

The following table summarizes the key pharmacophoric features that would likely be present in a model for (R)-3-(3,4-Difluorophenyl)piperidine analogs.

| Pharmacophoric Feature | Corresponding Chemical Moiety in (R)-3-(3,4-Difluorophenyl)piperidine | Putative Interaction with Receptor |

|---|---|---|

| Aromatic Ring (AR) | 3,4-Difluorophenyl group | π-π stacking with aromatic amino acids (e.g., Phe, Tyr, Trp). |

| Hydrophobic Group (HY) | Piperidine ring and non-polar N-substituents | Interaction with hydrophobic pockets in the receptor. |

| Hydrogen Bond Acceptor (HBA) | Fluorine atoms | Weak hydrogen bonding with donor groups on the receptor. |

| Positive Ionizable (PI) | Protonated piperidine nitrogen | Ionic interaction with a negatively charged amino acid (e.g., Asp). |

Ligand-based drug design for analogs of (R)-3-(3,4-Difluorophenyl)piperidine would leverage such a pharmacophore model. By generating a diverse virtual library of related structures and filtering them based on their fit to the pharmacophore hypothesis, researchers can prioritize the synthesis and testing of compounds with a higher probability of being active. This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates.

In Vitro Molecular Target Engagement and Mechanistic Investigations of R 3 3,4 Difluorophenyl Piperidine

Receptor Binding Affinity Profiling in Isolated Systems

Investigations into the binding profile of a compound against a panel of receptors are fundamental to understanding its potential pharmacological effects. This is typically achieved through assays using isolated receptor preparations.

Radioligand displacement assays are a standard method to determine the affinity of a test compound for a specific receptor. This technique involves incubating the receptor preparation with a radiolabeled ligand that is known to bind to the target receptor and various concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, which allows for the determination of its binding affinity.

A thorough search of published scientific literature did not yield any specific studies that have utilized radioligand displacement assays to evaluate the binding profile of (R)-3-(3,4-Difluorophenyl)piperidine against any specific receptor targets.

Competitive binding studies are essential for quantifying the affinity of a compound for a receptor. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding affinity. The Ki value is typically derived from the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand) obtained in competitive binding assays.

Despite a comprehensive search, no data from competitive binding studies or any determined Ki values for (R)-3-(3,4-Difluorophenyl)piperidine at any receptor have been reported in the scientific literature.

Enzyme Inhibition and Activation Assays (In Vitro)

To fully characterize a compound's molecular interactions, its effect on enzyme activity is often assessed. In vitro assays can determine whether a compound inhibits or activates specific enzymes and can elucidate the mechanism of this interaction.

Enzyme kinetic studies are performed to understand how a compound affects the rate of an enzyme-catalyzed reaction. These studies can reveal the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing the changes in kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) in the presence of the inhibitor.

No published research was found that details the characterization of enzyme kinetics or the mechanism of inhibition for (R)-3-(3,4-Difluorophenyl)piperidine with any specific enzyme.

The half-maximal inhibitory concentration (IC₅₀) is a key measure of the potency of a compound in inhibiting a specific enzyme. The inhibition constant (Kᵢ) can also be determined for enzymes, providing a direct measure of binding affinity.

There are no available data in the scientific literature reporting IC₅₀ or Kᵢ values for (R)-3-(3,4-Difluorophenyl)piperidine against any specific enzymes.

Cellular Target Identification and Validation Using In Vitro Cell-Based Assays

Cell-based assays are crucial for understanding a compound's activity in a more biologically relevant context than isolated systems. These assays can help to identify and validate the cellular targets of a compound and to assess its functional effects on cellular pathways and processes.

A comprehensive search for in vitro cell-based assays aimed at identifying or validating the cellular targets of (R)-3-(3,4-Difluorophenyl)piperidine did not yield any specific studies. Consequently, there is no reported data on the cellular effects or validated targets for this particular compound.

Functional Assays in Recombinant Cell Lines Expressing Specific Targets

To pinpoint the specific proteins that (R)-3-(3,4-difluorophenyl)piperidine interacts with, researchers utilize functional assays in recombinant cell lines. These cell lines are genetically engineered to express a single, specific receptor or transporter protein. By exposing these cells to the compound and measuring the resulting cellular activity, scientists can determine if the compound acts as an agonist, antagonist, or modulator of that particular target.

While specific data for (R)-3-(3,4-difluorophenyl)piperidine is not extensively available in the public domain, the broader class of phenylpiperidine compounds is known to interact with various monoamine transporters and receptors. For instance, studies on structurally related compounds, such as those with different substitution patterns on the phenyl ring or piperidine (B6355638) core, have shown varying affinities for dopamine (B1211576), serotonin, and norepinephrine (B1679862) transporters. Further research employing recombinant cell lines expressing these individual transporters and receptors is necessary to definitively characterize the functional activity of the (R)-enantiomer of 3-(3,4-difluorophenyl)piperidine.

Mechanistic Probes for Intracellular Signaling Pathways

Once a molecular target is identified, the next step is to understand the downstream consequences of the compound's interaction with that target. (R)-3-(3,4-difluorophenyl)piperidine can be used as a mechanistic probe to investigate the intracellular signaling pathways that are modulated upon target engagement.

For example, if the compound is found to bind to a G-protein coupled receptor (GPCR), subsequent assays would measure changes in the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates. These measurements help to delineate the specific signaling cascade that is activated or inhibited. Techniques such as reporter gene assays, where the activation of a signaling pathway leads to the expression of a measurable protein like luciferase, can also provide valuable insights into the compound's functional selectivity and efficacy.

Stereoselective Molecular Interactions and Biological Responses in In Vitro Systems

Chirality plays a critical role in the biological activity of many pharmaceutical compounds. The three-dimensional arrangement of atoms in (R)-3-(3,4-difluorophenyl)piperidine versus its (S)-enantiomer can lead to significantly different interactions with their biological targets, which are themselves chiral.

Differential Binding and Activity Profiles of Enantiomers

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit distinct pharmacodynamic and pharmacokinetic properties. Therefore, a comprehensive in vitro evaluation requires a direct comparison of the binding affinities and functional activities of both the (R)- and (S)-enantiomers of 3-(3,4-difluorophenyl)piperidine.

Competitive binding assays, using radiolabeled ligands for specific receptors or transporters, are typically employed to determine the binding affinity (Ki or IC50 values) of each enantiomer. Subsequently, functional assays, as described in section 5.3.1, would be performed to assess whether the observed binding translates into a biological response and to quantify the potency and efficacy of each enantiomer. It is hypothesized that one enantiomer will exhibit significantly higher affinity and/or potency for a specific target compared to the other, a phenomenon known as stereoselectivity.

Exploration of Enantiomeric Specificity at the Molecular Level

To understand the structural basis for the observed stereoselectivity, molecular modeling and structural biology techniques can be employed. Computational docking studies can simulate the binding of both the (R)- and (S)-enantiomers into the three-dimensional structure of a putative target protein. These models can reveal key differences in the binding orientation and the specific amino acid residues involved in the interaction for each enantiomer.

For example, the difluorophenyl group of one enantiomer might fit more snugly into a hydrophobic pocket of the binding site, or the piperidine nitrogen might be positioned more favorably to form a crucial hydrogen bond in one stereoisomer compared to the other. X-ray crystallography of the target protein in complex with each enantiomer would provide the most definitive experimental evidence to explain the molecular basis of enantiomeric specificity.

Emerging Research Frontiers and Future Directions for R 3 3,4 Difluorophenyl Piperidine Research

Novel Synthetic Methodologies for Enhanced Chiral Control and Efficiency

The development of robust and efficient methods for the enantioselective synthesis of 3-substituted piperidines is a significant area of research. nih.govsnnu.edu.cn Traditional methods often involve lengthy synthetic sequences and may require challenging chiral separations. nih.gov Recent advancements, however, are paving the way for more direct and highly controlled synthetic routes.

One promising approach is the use of rhodium-catalyzed asymmetric reductive Heck reactions. nih.govsnnu.edu.cnacs.orgusc.edu This method has been successfully applied to the synthesis of a variety of enantioenriched 3-arylpiperidines from readily available starting materials like pyridine and arylboronic acids. nih.govsnnu.edu.cnacs.orgusc.edu The key to this transformation is a highly regio- and enantioselective carbometalation of a dihydropyridine intermediate, which allows for the introduction of the aryl group with excellent stereocontrol. nih.govsnnu.edu.cnacs.org This methodology demonstrates broad functional group tolerance and has been shown to be scalable, making it an attractive option for the efficient production of compounds like (R)-3-(3,4-Difluorophenyl)piperidine. nih.govsnnu.edu.cn

Another innovative strategy involves chemo-enzymatic dearomatization of activated pyridines. nih.gov This approach combines the selectivity of biocatalysis with the versatility of chemical synthesis. nih.gov By employing a one-pot amine oxidase/ene imine reductase cascade, N-substituted tetrahydropyridines can be converted to stereo-defined 3-substituted piperidines with high precision. nih.gov The use of immobilized ω-transaminases for the asymmetric amination of prochiral piperidones also presents a sustainable and efficient route to chiral 3-aminopiperidines, which can serve as versatile intermediates. beilstein-journals.org

Furthermore, the development of practical continuous flow protocols offers a pathway to rapid and scalable access to enantioenriched α-substituted piperidines. tulane.edu These flow processes can significantly reduce reaction times and improve yields and diastereoselectivity. tulane.edu

Future research in this area will likely focus on the development of novel chiral catalysts, including both transition metal complexes and organocatalysts, that can provide even higher levels of enantioselectivity and broader substrate scope. The exploration of new reaction pathways that minimize the number of synthetic steps and reduce waste will also be a key priority.

Table 1: Comparison of Novel Synthetic Methodologies for Chiral Piperidines

| Methodology | Key Features | Potential Advantages for (R)-3-(3,4-Difluorophenyl)piperidine Synthesis |

| Rhodium-Catalyzed Asymmetric Reductive Heck Reaction | High regio- and enantioselectivity; Broad functional group tolerance; Scalable. nih.govsnnu.edu.cnacs.org | Direct arylation with high chiral control, potentially reducing the number of synthetic steps. |

| Chemo-Enzymatic Dearomatization | Combines chemical and biocatalytic steps; High stereoselectivity. nih.gov | Green and sustainable approach with potential for high enantiopurity. |

| Immobilized ω-Transaminase Catalysis | Asymmetric amination of prochiral ketones; Use of immobilized enzymes for reusability. beilstein-journals.org | Efficient route to chiral amine precursors, which can be further functionalized. |

| Continuous Flow Synthesis | Rapid reaction times; Improved yield and diastereoselectivity; Scalable. tulane.edu | Enables efficient and high-throughput synthesis for library generation and process development. |

Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and ensuring robust chiral control. Traditional methods of reaction analysis often rely on offline techniques, which may not capture the full picture of a dynamic chemical transformation. The advent of advanced in-situ and operando spectroscopic techniques is revolutionizing our ability to study reactions in real-time, providing unprecedented insights into reaction kinetics, intermediates, and catalyst behavior. wikipedia.orgnih.govmt.comacs.orgnih.govornl.govmt.comou.edunih.gov

Operando spectroscopy , which involves the simultaneous measurement of catalytic performance and spectroscopic data under actual reaction conditions, is a particularly powerful tool. wikipedia.orgnih.govnih.govornl.gov Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and real-time Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor the concentration of reactants, products, and transient intermediates throughout the course of a reaction. mt.commt.comnih.govexlibrisgroup.comnih.govnih.goved.ac.uk

For the synthesis of (R)-3-(3,4-Difluorophenyl)piperidine, these techniques could be used to:

Elucidate the reaction mechanism: By identifying and characterizing reaction intermediates, it is possible to gain a detailed understanding of the catalytic cycle and the factors that govern enantioselectivity.

Optimize reaction conditions: Real-time monitoring allows for the rapid assessment of the impact of various parameters, such as temperature, pressure, and catalyst loading, on reaction kinetics and product formation. mt.com

Ensure process safety and control: Continuous monitoring of reaction progress can help to identify potential safety hazards and ensure that the reaction remains within the desired operating window.

Table 2: Advanced Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Provided | Application in (R)-3-(3,4-Difluorophenyl)piperidine Synthesis |

| In-situ FTIR Spectroscopy | Real-time monitoring of functional group changes; Identification of reactants, products, and intermediates. mt.commt.comnih.gov | Tracking the formation of the piperidine (B6355638) ring and the introduction of the difluorophenyl group. |

| Real-time NMR Spectroscopy | Detailed structural information on species in solution; Quantitative analysis of reaction components. exlibrisgroup.comnih.govnih.goved.ac.uk | Characterizing chiral intermediates and determining enantiomeric excess in real-time. |

| Operando Raman Spectroscopy | Complementary vibrational information to IR; Suitable for aqueous and solid-phase reactions. wikipedia.org | Studying catalyst structure and surface adsorbates during the reaction. |

The integration of these advanced spectroscopic techniques into the development of synthetic routes for (R)-3-(3,4-Difluorophenyl)piperidine will undoubtedly lead to more efficient, robust, and well-understood manufacturing processes.

Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction

In the context of (R)-3-(3,4-Difluorophenyl)piperidine, AI and ML can be applied in several key areas:

Catalyst Design and Optimization: Machine learning models can be trained to predict the performance of chiral catalysts based on their structural features. researchgate.netnih.govresearchgate.netcas.cn This allows for the in silico screening of large virtual libraries of potential catalysts, identifying promising candidates for experimental validation and accelerating the discovery of more efficient and selective catalysts for the synthesis of the target molecule. researchgate.netcas.cn

Prediction of Enantioselectivity: Predicting the stereochemical outcome of a reaction is a major challenge in asymmetric synthesis. arxiv.org Machine learning models are being developed that can accurately predict the enantiomeric excess of a reaction based on the structures of the reactants, catalyst, and reaction conditions. chemistryworld.comarxiv.orgnih.gov This predictive capability can guide the selection of optimal reaction parameters to achieve high levels of chiral control.

Reaction Pathway Prediction and Optimization: AI-powered tools can assist in the design of novel synthetic routes by predicting the feasibility and outcomes of different chemical transformations. nih.gov These tools can also be used to optimize existing synthetic pathways by identifying conditions that maximize yield and minimize the formation of byproducts.

The integration of AI and ML into the research and development workflow for (R)-3-(3,4-Difluorophenyl)piperidine has the potential to significantly reduce the time and resources required for both catalyst discovery and process optimization. researchgate.net

Table 3: Applications of AI and Machine Learning in Chiral Synthesis

| Application | Description | Impact on (R)-3-(3,4-Difluorophenyl)piperidine Research |

| Catalyst Design | In silico screening of virtual catalyst libraries to predict performance. researchgate.netcas.cn | Accelerated discovery of highly efficient and selective catalysts. |

| Enantioselectivity Prediction | Machine learning models to predict the stereochemical outcome of reactions. chemistryworld.comarxiv.orgnih.gov | Rational selection of reaction conditions to maximize the yield of the desired enantiomer. |

| Reaction Optimization | AI-driven optimization of reaction parameters to improve yield and purity. nih.govucla.edu | More efficient and cost-effective manufacturing processes. |

Exploration of New In Vitro Biological Target Classes and Ligand Efficacy Modalities

While the primary therapeutic targets of (R)-3-(3,4-Difluorophenyl)piperidine may be established, the exploration of its activity at other biological targets could uncover novel therapeutic applications. The piperidine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a versatile framework that can be modified to interact with a wide range of biological targets. clinmedkaz.orgnih.govclinmedkaz.org

In silico target prediction and virtual screening are powerful computational tools that can be used to identify potential new biological targets for a given molecule. clinmedkaz.orgnih.govclinmedkaz.orgwikipedia.org By comparing the three-dimensional structure of (R)-3-(3,4-Difluorophenyl)piperidine to databases of known ligands and their targets, it is possible to generate a list of potential protein interactions that can then be validated experimentally.

Potential new target classes for (R)-3-(3,4-Difluorophenyl)piperidine and related derivatives could include:

G-Protein Coupled Receptors (GPCRs): As a major class of drug targets, exploring the interaction of (R)-3-(3,4-Difluorophenyl)piperidine with various GPCRs could reveal unexpected activities. nih.govnih.govresearchgate.netchemrxiv.org The arylpiperazine moiety, structurally related to the difluorophenylpiperidine core, is a common feature in many GPCR ligands. nih.gov

Ion Channels: Voltage-gated ion channels are another important class of drug targets, and piperidine derivatives have been shown to modulate their activity. clinmedkaz.org

Enzymes: The inhibitory or modulatory effects of (R)-3-(3,4-Difluorophenyl)piperidine on various enzymes could lead to new therapeutic avenues.

Nuclear Receptors: These receptors play a crucial role in regulating gene expression and are implicated in a variety of diseases.

Beyond identifying new targets, research is also focusing on exploring different ligand efficacy modalities . This includes investigating whether (R)-3-(3,4-Difluorophenyl)piperidine or its derivatives can act as:

Biased agonists: These ligands selectively activate one signaling pathway over another at the same receptor, which can lead to more targeted therapeutic effects with fewer side effects. chemrxiv.org

Allosteric modulators: These molecules bind to a site on the receptor that is different from the primary (orthosteric) binding site, and can either enhance or inhibit the effect of the endogenous ligand.

The exploration of new biological targets and ligand efficacy modalities for (R)-3-(3,4-Difluorophenyl)piperidine opens up exciting possibilities for expanding its therapeutic potential and developing more refined and effective treatments for a range of diseases.

Table 4: Potential New Research Avenues for Biological Activity

| Research Area | Description | Potential Outcome |

| In Silico Target Prediction | Computational screening to identify potential new protein targets. clinmedkaz.orgnih.govclinmedkaz.orgwikipedia.org | Discovery of novel therapeutic applications for (R)-3-(3,4-Difluorophenyl)piperidine. |

| GPCR Screening | Broad screening against a panel of G-protein coupled receptors. nih.govnih.govresearchgate.netchemrxiv.org | Identification of new receptor interactions and potential for biased agonism. |

| Ion Channel Modulation | Investigating the effects on various voltage-gated ion channels. clinmedkaz.org | Potential for development as a treatment for channelopathies or other related disorders. |

| Exploration of Biased Agonism | Studying the differential activation of signaling pathways. chemrxiv.org | Development of more targeted therapies with improved side-effect profiles. |

Q & A

Q. Key Characterization Data :

| Parameter | Example Values (Compound 10, ) |

|---|---|

| Molecular Formula | C₁₈H₂₃F₂N₃O₂ |

| HPLC Retention Time | 8.2 min |

| ¹H-NMR (δ) | 7.45–6.85 (m, aromatic H), 3.85 (s, OCH₃) |

Advanced: How do structural modifications to the piperidine ring affect the biological activity of (R)-3-(3,4-Difluorophenyl)piperidine derivatives?

Answer:

Modifications to the piperidine ring (e.g., substituents at C-4 or N-alkylation) significantly alter target binding and potency:

- Substituent Optimization : Compound 82a () with a pyrazine-indazole-piperidine hybrid showed IC₅₀ values of 0.4 nM (Pim-1) , 1.1 nM (Pim-2) , and 0.4 nM (Pim-3) , but lower cellular potency (IC₅₀ = 1400 nM in KMS-12 BM cells), highlighting the impact of cellular permeability .

- Conformational Restriction : Rigidifying the piperidine ring (e.g., spiro or fused rings) enhances selectivity for kinases like AKT, as seen in PROTAC degraders .

Q. Methodological Approach :

- Use SAR studies to compare IC₅₀ values across analogs.

- Employ molecular docking to map substituent interactions with catalytic pockets (e.g., using tools like SARConnect ).

Basic: What analytical techniques are critical for confirming the stereochemistry and purity of (R)-3-(3,4-Difluorophenyl)piperidine?

Answer:

- Chiral HPLC : Resolves enantiomers (e.g., using Chiralpak® columns with hexane/isopropanol mobile phases).

- NMR Spectroscopy : ¹H/¹³C-NMR confirms regiochemistry via coupling constants (e.g., δ 4.2–3.8 ppm for piperidine protons in ) .

- Mass Spectrometry : HPLC-ESI-TOF/MS verifies molecular weight (e.g., m/z 364.18 for [M+H]⁺ in ).

Q. Resolution Strategies :

- Cross-validate using orthogonal assays (e.g., enzymatic vs. cellular).

- Standardize protocols (e.g., ATP concentrations in kinase assays).

Advanced: What in silico strategies are employed to predict the target engagement of (R)-3-(3,4-Difluorophenyl)piperidine-based compounds?

Answer:

- Molecular Dynamics (MD) Simulations : Model ligand-receptor binding kinetics (e.g., AKT inhibitor interactions ).

- SARConnect Analysis : Identifies off-target risks by screening structural motifs against GPCRs, enzymes, and ion channels (e.g., spiro-piperidine derivatives showed promiscuity across target classes ).

| Target Class | Active Compounds | pAct ≥6.0 |

|---|---|---|

| GPCRs | 2788 | 1219 |

| Enzymes | 770 | 262 |

| Ion Channels | 184 | 6 |

Advanced: How does the electronic nature of the 3,4-difluorophenyl group influence the pharmacokinetic properties of (R)-3-(3,4-Difluorophenyl)piperidine?

Answer:

The electron-withdrawing fluorine atoms enhance:

Q. Validation Method :

- In vitro microsomal assays to measure half-life.

- Computational LogP Prediction (e.g., using QikProp or ACD/Labs).

Basic: What are the key considerations for designing enantioselective catalysts in the synthesis of (R)-3-(3,4-Difluorophenyl)piperidine?

Answer:

- Ligand Design : Chiral phosphines (e.g., BINAP) or oxazaborolidines for asymmetric hydrogenation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) improve catalyst solubility and reaction rates .

Example Protocol ():

- Substrate: Compound II (haloalkyl precursor).

- Base: KOH in a sulfoxide/ether solvent system.

- Temperature: 60–80°C for 12–24 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.